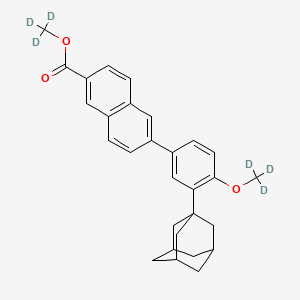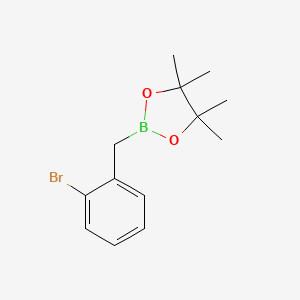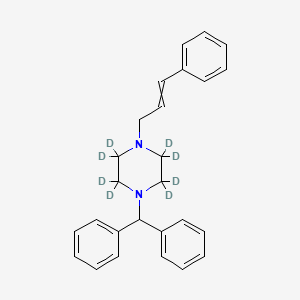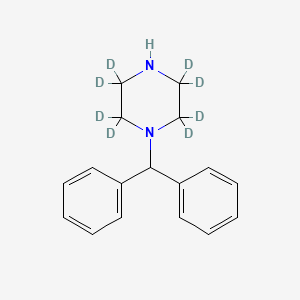
Adapalene-d6 Methyl Ester
Descripción general
Descripción
Adapalene-d6 Methyl Ester is an isotopic impurity of Adapalene . It is a high-quality reference standard used for reliable pharmaceutical testing .
Chemical Reactions Analysis
While specific chemical reactions involving Adapalene-d6 Methyl Ester are not detailed in the search results, esters in general undergo reactions such as hydrolysis, which is catalyzed by either an acid or a base .Aplicaciones Científicas De Investigación
Pharmaceutical Research
Adapalene-d6 Methyl Ester is used in pharmaceutical research, particularly in the development of new drugs . It is used in the synthesis of inhibitors, modulators, and agonists, which are essential components in drug discovery and development .
Dermatological Applications
Adapalene, the parent compound of Adapalene-d6 Methyl Ester, is a third-generation retinoid used in first-line acne treatment . It has comedolytic, anti-inflammatory, antiproliferative, and immunomodulatory effects . It is also effective in the treatment of several dermatological diseases and photoaging .
Cancer Research
Adapalene has shown potential in the treatment of several types of cancer . Its ability to bind to retinoic acid nuclear receptors and exert antiproliferative effects makes it a valuable therapeutic drug in cancer research .
Neurodegenerative Diseases
Adapalene has potential applications in the treatment of neurodegenerative diseases . With a suitable formulation for intravenous administration, it could be used to treat conditions like Alzheimer’s and Parkinson’s disease .
Antibacterial Activity
An analogue of Adapalene has proven antibacterial activity against methicillin-resistant Staphylococcus aureus . This suggests that Adapalene-d6 Methyl Ester could also have potential applications in antibacterial research.
Peptide Screening
Adapalene-d6 Methyl Ester can be used in peptide screening, a research tool that pools active peptides primarily by immunoassay . Peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Combination Therapies
Adapalene is more effective in combination with other active substances . New topical combinations with adapalene include ketoconazole (antifungal), mometasone furoate (anti-inflammatory corticosteroid), nadifloxacin (fluoroquinolone), and alpha and beta hydroxy acids . Combination with oral drugs is a new trend that enhances the properties of topical formulations with adapalene .
Innovative Formulations
Innovative formulations of Adapalene aim to achieve better bioavailability, increased efficacy, and reduced side effects . Several studies have investigated the effects of Adapalene in co-administration with azithromycin, doxycycline, faropenem, isotretinoin, and valganciclovir .
Safety and Hazards
Direcciones Futuras
Adapalene has been found to be effective in the treatment of several dermatological diseases and photoaging . It has also shown potential in the treatment of several types of cancer and some neurodegenerative diseases . These findings suggest that Adapalene-d6 Methyl Ester could also have potential future applications in these areas.
Mecanismo De Acción
Target of Action
Adapalene-d6 Methyl Ester, a derivative of Adapalene, primarily targets retinoic acid nuclear receptors . These receptors play a crucial role in regulating gene expression and reducing inflammation .
Mode of Action
Adapalene-d6 Methyl Ester interacts with its targets by binding to retinoic acid nuclear receptors . This binding inhibits keratinocyte differentiation, a process found in the outermost layer of the skin, the epidermis . It also exhibits exfoliating and anti-inflammatory effects .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation and keratinocyte differentiation . By binding to retinoic acid nuclear receptors, it modulates gene expression, leading to reduced inflammation and inhibited keratinocyte differentiation . The downstream effects include the comedolytic (preventing comedones or acne), anti-inflammatory, antiproliferative, and immunomodulatory effects .
Pharmacokinetics
Innovative formulations aim to achieve better bioavailability, increased efficacy, and reduced side effects .
Result of Action
The molecular and cellular effects of Adapalene-d6 Methyl Ester’s action include comedolytic, anti-inflammatory, antiproliferative, and immunomodulatory effects . It has been found to be effective in the treatment of several dermatological diseases and photoaging, in addition to its utility in the treatment of acne vulgaris .
Action Environment
New topical combinations include ketoconazole (antifungal), mometasone furoate (anti-inflammatory corticosteroid), nadifloxacin (fluoroquinolone), and alfa and beta hydroxy acids . Combination with oral drugs is a new trend that enhances the properties of topical formulations with Adapalene-d6 Methyl Ester .
Propiedades
IUPAC Name |
trideuteriomethyl 6-[3-(1-adamantyl)-4-(trideuteriomethoxy)phenyl]naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O3/c1-31-27-8-7-24(14-26(27)29-15-18-9-19(16-29)11-20(10-18)17-29)22-3-4-23-13-25(28(30)32-2)6-5-21(23)12-22/h3-8,12-14,18-20H,9-11,15-17H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXNMQBGOVUZNC-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC([2H])([2H])[2H])C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adapalene-d6 Methyl Ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,8-Methano-1,3-dioxolo[4,5-d]oxepin-5-ol,hexahydro-2,2-dimethyl-,[3aR-(3a-alpha-,4-bta-,5-bta-,8-bt](/img/no-structure.png)



![4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole](/img/structure/B589774.png)




![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride](/img/structure/B589784.png)